(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid (CAS: 135944-05-7) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The compound features a methyl group at the α-carbon and a phenyl substituent at the β-position, contributing to steric bulk and influencing peptide chain conformation. Its molecular formula is C25H23NO4, with a molecular weight of approximately 401.45 g/mol (based on analogs in ). It is typically stored at -20°C to maintain stability .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBKBAAOPOXFSK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fmoc-alpha-methyl-L-phenylalanine, also known as Fmoc-alpha-methyl-L-Phe or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, is primarily involved in the formation of biofunctional hydrogel materials . These materials are formed through the self-assembly of peptide derivatives, creating supramolecular nanostructures and their three-dimensional networks.
Mode of Action
The compound’s mode of action is primarily through self-assembly . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability.
Biochemical Pathways
The biochemical pathways involved in the action of Fmoc-alpha-methyl-L-phenylalanine are related to the formation of supramolecular nanostructures . These structures are formed under aqueous conditions, facilitating active exploration. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described.
Result of Action
The result of the action of Fmoc-alpha-methyl-L-phenylalanine is the formation of stable supramolecular hydrogels . These hydrogels are due to the formation of a supramolecular nanostructure network, which can be used to fabricate a variety of biofunctional materials.
Action Environment
The action of Fmoc-alpha-methyl-L-phenylalanine is influenced by several environmental factors. The formation of hydrogels is facilitated under aqueous conditions . Moreover, the pH and the presence of buffer ions also play a role in the self-assembly of Fmoc-alpha-methyl-L-phenylalanine to gel formation.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, also known as Fmoc-α-methyl-L-phenylalanine, is a compound belonging to the class of amino acids and derivatives. Its unique structure, featuring a fluorenyl group, enhances its lipophilicity, which significantly influences its biological interactions and activities. This article delves into the biological activities associated with this compound, including its antimicrobial, neuroprotective, and anti-inflammatory properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 401.45 g/mol |
| CAS Number | 77128-73-5 |
| Purity | High purity (specific conditions apply) |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature |
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, some analogs have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that structural modifications could enhance the diffusion of these compounds into bacterial cells, thereby improving their inhibitory effects on bacterial growth .
2. Neuroprotective Effects
The fluorenyl group present in this compound may also contribute to its neuroprotective properties. Certain analogs have been studied for their potential in treating neurodegenerative diseases by modulating neuronal excitability and protecting against oxidative stress .
3. Anti-inflammatory Properties
This compound has been observed to influence inflammatory pathways by modulating cytokine production and immune responses. The structural components of the compound play a significant role in its ability to interact with various biological targets involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural characteristics. Modifications to the fluorenyl or phenyl portions can enhance or diminish these activities. For example:
| Modification Type | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cellular uptake |
| Altered side chains | Variable potency against targets |
| Fluorenyl group presence | Improved binding affinity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that specific derivatives of fluorenone compounds displayed potent activity against Mycobacterium tuberculosis and other resistant strains, highlighting the importance of structural optimization for enhanced efficacy .
- Neuroprotective Mechanisms : Research involving various fluorenyl derivatives indicated their potential in modulating ion channels associated with neuronal excitability, suggesting therapeutic applications in neurodegenerative conditions .
- Inflammation Modulation : Investigations into the anti-inflammatory properties of structurally related compounds revealed their capacity to inhibit pro-inflammatory cytokines, offering insights into their use for inflammatory disorders .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-Phe-OH is primarily utilized in the solid-phase peptide synthesis (SPPS) process. The Fmoc group protects the amino group of phenylalanine, allowing for stepwise addition of amino acids to form peptides. This method offers several advantages:
- Efficiency: Rapid coupling reactions with high yields.
- Purity: Simplified purification processes due to the solid-phase nature.
Table 1: Comparison of Fmoc and Boc Protection Strategies
| Property | Fmoc Protection | Boc Protection |
|---|---|---|
| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |
| Reaction Conditions | Mild (room temperature) | Harsh (acidic conditions) |
| Compatibility | Compatible with nucleophiles | Less compatible with some reagents |
Drug Development
The compound has been investigated for its potential in drug development, particularly as a scaffold for designing inhibitors against specific biological targets. For instance, derivatives of fluorenylmethoxycarbonyl compounds have shown promise as inhibitors in various enzymatic pathways.
Case Study: Inhibition of Plasmodium falciparum
A study identified compounds based on the fluorenyl scaffold that inhibit falcipain 2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. The derivatives exhibited selective inhibition without affecting human cathepsin K, highlighting their potential as antimalarial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl group or β-side chain significantly alter physicochemical properties and applications. Key examples include:
Table 1: Comparison of Aromatic Substituent Variants
Key Observations :
Modifications to the Amino Protection Group
The Fmoc group can be replaced or modified to tune deprotection kinetics or solubility:
Table 2: Amino Protection Group Variants
Key Observations :
- Ester derivatives expand utility in prodrug design or linker chemistry .
Preparation Methods
Reaction Conditions and Reagents
Key Steps
Yield and Purity
| Scale (mol) | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 0.75 | THF | PPTS | 0.5 | 55 | 97.1 |
| 0.97 | THF | PPTS | 50 | 77 | 98.2 |
Silylation-Mediated Fmoc Protection
This method utilizes silylating agents to enhance reactivity and reduce side reactions during Fmoc incorporation.
Protocol Highlights
Advantages
Limitations
-
Requires anhydrous conditions and expensive silylating agents.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Fmoc-protected α-methylphenylalanine is directly incorporated into resin-bound peptides using standard SPPS protocols.
Key Modifications
Case Study
Enzymatic Resolution for Stereochemical Control
Enantioselective synthesis leverages lipases or proteases to resolve racemic mixtures of α-methylphenylalanine precursors.
Procedure
Performance Metrics
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Ethyl racemate | 98.8 | 76 |
| Subtilisin | Methyl ester | 95.2 | 68 |
One-Pot Reductive Methylation
A streamlined approach for N-methylation of Fmoc-amino acids using formaldehyde and triethylsilane (TES).
Steps
Optimization Insights
Comparative Analysis of Methods
| Method | Yield Range (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mixed Anhydride | 55–98 | 97–99 | High | Moderate |
| Silylation-Mediated | 70–95 | >98 | Moderate | Low |
| Enzymatic Resolution | 68–76 | 95–99 | Low | High |
| One-Pot Methylation | 59–94 | N/A | High | High |
Q & A
Q. What are the recommended safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust or aerosols form .
- Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- Storage: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature to prevent degradation .
- Spill Management: Avoid dry sweeping; use wet methods or HEPA vacuums to contain dust. Dispose of waste via certified hazardous waste services .
Q. How can researchers synthesize this compound using Fmoc protection strategies?
Answer:
- Step 1: Protect the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like N-ethyl-N,N-diisopropylamine (DIPEA) at -10°C to 20°C .
- Step 2: Couple the protected amino acid to a resin (e.g., NovaSyn TGR) using standard solid-phase peptide synthesis (SPPS) protocols .
- Step 3: Cleave the product from the resin with trifluoroacetic acid (TFA) and purify via reverse-phase HPLC .
Advanced Research Questions
Q. What methodologies are effective in optimizing the coupling efficiency during solid-phase synthesis of Fmoc-protected derivatives?
Answer:
- Solvent Selection: Use dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to enhance solubility and reduce steric hindrance during coupling .
- Activators: Employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) for improved activation .
- Monitoring: Use Kaiser or chloranil tests to confirm complete coupling. Repeat reactions if residual free amines are detected .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubate samples at 40°C, 60°C, and 80°C in buffers (pH 2–10) for 1–4 weeks. Monitor degradation via HPLC .
- Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
- Light Sensitivity: Expose to UV (365 nm) and visible light for 24–72 hours; analyze photodegradation products using LC-MS .
Q. What analytical techniques are most reliable for confirming structural integrity and purity post-synthesis?
Answer:
Q. How can discrepancies in toxicity profiles reported for Fmoc-protected amino acid derivatives be resolved during risk assessment?
Answer:
- Data Reconciliation: Compare acute toxicity (e.g., LD50) across multiple SDS sources (e.g., H302 oral toxicity varies between suppliers) and prioritize data from peer-reviewed studies .
- In Silico Modeling: Use tools like ECOSAR or Toxtree to predict ecotoxicity if experimental data are unavailable .
- In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
